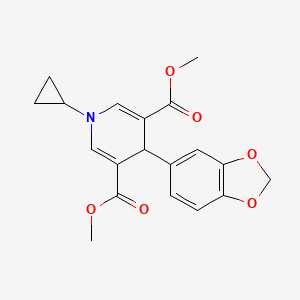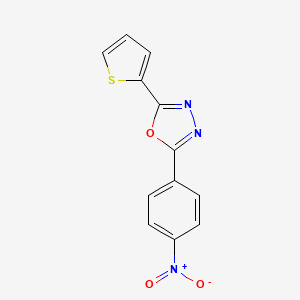![molecular formula C28H23N3O3S B11634910 (6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634910.png)
(6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a complex organic compound that belongs to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various substituents such as benzyloxy, ethoxy, and phenyl groups
Preparation Methods
The synthesis of (6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed by reacting amidines with α,β-unsaturated carbonyl compounds.
Coupling Reactions: The benzyloxy and ethoxy substituents can be introduced through nucleophilic substitution reactions using appropriate benzyl and ethyl halides.
Final Assembly: The final compound can be assembled by condensing the thiazole and pyrimidine intermediates under suitable conditions, followed by purification steps such as recrystallization or chromatography.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, purity, and scalability.
Chemical Reactions Analysis
(6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce imine or carbonyl groups.
Substitution: Nucleophilic substitution reactions can be used to replace specific substituents with other functional groups, using reagents like alkyl halides or acyl chlorides.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., acids, bases), and temperature control (e.g., reflux, ice bath).
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound may exhibit pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory effects, which can be explored through in vitro and in vivo studies.
Industry: The compound’s properties may make it suitable for use in the development of new materials, such as polymers or coatings, with specific functionalities.
Mechanism of Action
The mechanism of action of (6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it may bind to active sites or allosteric sites of proteins, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Properties
Molecular Formula |
C28H23N3O3S |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
(6Z)-6-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C28H23N3O3S/c1-2-33-25-16-20(13-14-24(25)34-17-19-9-5-3-6-10-19)15-22-26(29)31-23(21-11-7-4-8-12-21)18-35-28(31)30-27(22)32/h3-16,18,29H,2,17H2,1H3/b22-15-,29-26? |
InChI Key |
PIMUEQZHXJBHAM-CSEHATQYSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=CSC3=NC2=O)C4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-1-(3-ethoxyphenyl)-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11634835.png)

![(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634839.png)



![(6Z)-6-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634860.png)
![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-(3-phenoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11634864.png)
![Ethyl N-(5-{2-[4-(2-hydroxyethyl)piperazino]acetyl}-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)carbamate](/img/structure/B11634871.png)
![3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634878.png)
![2-(allylamino)-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634880.png)
![2-(4-ethyl-1-piperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634883.png)

![6-(3-nitrophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B11634886.png)
